molecular formula C15H19NO2 B1196192 Bisnortilidine CAS No. 53948-51-9

Bisnortilidine

Cat. No.: B1196192
CAS No.: 53948-51-9
M. Wt: 245.32 g/mol
InChI Key: BTKAMSWFNMGLGM-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisnortilidine typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization . This method ensures high stereoselectivity and yields.

Industrial Production Methods

Industrial production of this compound may involve scalable asymmetric synthesis techniques. The use of chiral catalysts and phase transfer catalysis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Bisnortilidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate
  • Ethyl (1S,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate

Uniqueness

Ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological targets. This makes it distinct from its diastereomers and enantiomers, which may have different chemical and biological properties .

Properties

CAS No.

53948-51-9

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C15H19NO2/c1-2-18-14(17)15(11-7-6-10-13(15)16)12-8-4-3-5-9-12/h3-6,8-10,13H,2,7,11,16H2,1H3/t13-,15+/m0/s1

InChI Key

BTKAMSWFNMGLGM-DZGCQCFKSA-N

Isomeric SMILES

CCOC(=O)[C@]1(CCC=C[C@@H]1N)C2=CC=CC=C2

SMILES

CCOC(=O)C1(CCC=CC1N)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1(CCC=CC1N)C2=CC=CC=C2

Synonyms

isnortilidine
bisnortilidine, (1R-trans)-isomer
bisnortilidine, (1S-trans)-isome

Origin of Product

United States

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